molecular formula C12H14O5 B2972076 (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid CAS No. 2089278-96-4

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid

Cat. No.: B2972076
CAS No.: 2089278-96-4
M. Wt: 238.239
InChI Key: WEFUGDFHMSUHQT-FNORWQNLSA-N
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Description

“(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid” is a synthetic organic compound featuring a furan ring substituted at the 5-position with a tert-butoxy carbonyl group and a conjugated (2E)-prop-2-enoic acid moiety at the 2-position. The tert-butoxy carbonyl (Boc) group is a sterically bulky, electron-withdrawing substituent that enhances stability and modulates solubility and reactivity.

Properties

IUPAC Name

(E)-3-[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFUGDFHMSUHQT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems, such as copper-catalyzed diyne cyclization, can also be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the propenoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituent on Furan (Position) Molecular Weight Key Properties/Notes Reference ID
(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid Boc (5-position) 240.23* Bulky tert-butyl group increases hydrophobicity; potential for steric hindrance. -
(2E)-3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]prop-2-enoic acid 2-(Trifluoromethyl)phenyl (5-position) 296.22 Strong electron-withdrawing CF₃ group enhances acidity and reactivity.
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid Acetyloxymethyl (5-position) 210.18 Moderate hydrophilicity; density 1.308 g/cm³, boiling point 333.4°C.
(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid 4-Bromophenyl (5-position) 307.13 Bromine adds halogen-bonding potential; may influence photophysical properties.
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid Methoxycarbonyl (4-position) 196.16 Positional isomerism alters electronic distribution; ester group enhances solubility.
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid 2-Fluorophenyl (5-position) 232.20 Fluorine improves metabolic stability; soluble in DMSO and chloroform.
(2Z)-3-{5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl}prop-2-enoic acid (Wyerone acid) Heptenynoyl (5-position) 262.26 Natural furanoid fatty acid; isolated from plants with antifungal properties.

*Calculated molecular weight based on formula C₁₃H₁₆O₅.

Key Observations

Substituent Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in , Boc in the target compound) increase the acidity of the prop-2-enoic acid moiety, enhancing reactivity in coupling reactions or metal coordination. Electron-donating groups (e.g., methoxycarbonyl in ) may reduce acidity but improve solubility in polar solvents.

Halogenated derivatives (e.g., bromophenyl in , fluorophenyl in ) balance hydrophobicity and halogen-bonding capabilities, useful in drug design.

Biological Relevance :

  • Natural analogs like Wyerone acid exhibit antifungal activity, suggesting that synthetic derivatives may be optimized for similar bioactivity .
  • Fluorinated and brominated compounds () are often explored for enhanced pharmacokinetic profiles.

Physicochemical Property Trends

  • Solubility : Compounds with polar substituents (e.g., methoxycarbonyl ) show higher solubility in organic solvents like DMSO compared to hydrophobic tert-butyl or aryl groups.
  • Thermal Stability : The acetyloxymethyl derivative () has a high boiling point (333.4°C), likely due to strong intermolecular hydrogen bonding.

Biological Activity

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid, commonly referred to as a furan-containing compound, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a furan ring and a prop-2-enoic acid moiety, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
IUPAC Name(E)-3-[1-[(tert-butoxy)carbonyl]-5-furanyl]prop-2-enoic acid
CAS Number2089278-96-4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. The compound was shown to inhibit the growth of H460 lung cancer cells, with IC50 values indicating potent cytotoxic effects at low concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial for the inflammatory response.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been shown to modulate receptor activity related to cellular signaling pathways that control apoptosis and inflammation.

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on human colon cancer cells (HCT116). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other furan derivatives:

Compound NameBiological ActivityReference
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamideAnticancer, cytoprotective
Comazaphilone IAntimicrobial
Organochlorine CompoundsDiverse bioactivities

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